Cas no 1804441-03-9 (2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine)
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine
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- Inchi: 1S/C7H7BrF2N2/c8-6-1-4(2-11)12-3-5(6)7(9)10/h1,3,7H,2,11H2
- InChI Key: MIIPRRDXEGUZIS-UHFFFAOYSA-N
- SMILES: BrC1=CC(CN)=NC=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 1.1
- Topological Polar Surface Area: 38.9
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023219-250mg |
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine |
1804441-03-9 | 97% | 250mg |
$748.00 | 2022-04-02 | |
| Alichem | A023023219-500mg |
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine |
1804441-03-9 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
| Alichem | A023023219-1g |
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine |
1804441-03-9 | 97% | 1g |
$1,831.20 | 2022-04-02 |
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine
Introduction to 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine (CAS No. 1804441-03-9)
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine, identified by the CAS number 1804441-03-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing nitrogen, which makes it a versatile scaffold for designing bioactive molecules. The presence of both amino and bromo substituents, along with a difluoromethyl group, enhances its reactivity and potential utility in synthetic chemistry and drug development.
The aminomethyl group at the 2-position of the pyridine ring introduces a nucleophilic center, making it susceptible to further functionalization through reactions such as nucleophilic substitution or coupling reactions. This feature is particularly valuable in medicinal chemistry, where such groups are often employed to link different pharmacophoric units or to introduce specific biological activities. The bromo substituent at the 4-position provides another reactive site, allowing for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.
The difluoromethyl group at the 5-position is a key structural element that influences both the electronic properties and metabolic stability of the compound. Difluoromethyl groups are known to enhance lipophilicity, improve binding affinity to biological targets, and increase metabolic resistance, making them highly desirable in drug design. The combination of these three substituents—aminomethyl, bromo, and difluoromethyl—makes 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.
Recent advancements in the field of medicinal chemistry have highlighted the importance of pyridine derivatives in drug discovery. Pyridines are ubiquitous motifs in many approved drugs due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The structural features of 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine make it an attractive building block for designing molecules targeting various diseases, including cancer, inflammation, and infectious disorders.
In particular, the aminomethyl group has been extensively utilized in the development of bioconjugates and prodrugs. Its ability to form stable linkages with other biomolecules allows for the creation of targeted delivery systems or controlled-release formulations. Additionally, the bromo substituent facilitates the introduction of aryl or heteroaryl groups via cross-coupling reactions, enabling the diversification of molecular structures. This flexibility is crucial for optimizing pharmacokinetic properties and minimizing off-target effects.
The difluoromethyl group has been demonstrated to improve pharmacological profiles by enhancing binding interactions with enzymes and receptors. For instance, studies have shown that difluoromethylation can increase metabolic stability by preventing oxidative degradation and can also enhance binding affinity through steric and electronic effects. These properties make 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine a promising candidate for further exploration in drug development.
Current research in this area is focused on leveraging computational methods and high-throughput screening to identify novel derivatives of this compound with enhanced biological activity. Computational modeling techniques such as molecular docking and quantum mechanics simulations are being employed to predict binding affinities and optimize lead structures. These approaches are complemented by experimental validation through synthetic chemistry efforts aimed at generating libraries of related compounds for biological testing.
One notable application of 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the pyridine core with functional groups like aminomethyl, bromo, and difluoromethyl, researchers can design molecules that selectively inhibit specific kinases while minimizing toxicity. Several preclinical studies have demonstrated the potential of such inhibitors as therapeutic agents.
Another emerging area of interest is the use of 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine in agrochemical applications. Pyridine derivatives are well-known for their role as intermediates in herbicides, fungicides, and insecticides. The unique combination of substituents in this compound provides opportunities for developing novel agrochemicals with improved efficacy and environmental safety. Research is ongoing to explore its potential as a precursor for synthesizing next-generation crop protection agents.
The synthesis of 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include halogenation at specific positions followed by functional group interconversions using appropriate reagents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion,2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine (CAS No. 1804441-03-9) is a versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features—aminomethyl、bromo、and difluoromethyl—make it a valuable building block for designing bioactive molecules with tailored properties. Ongoing research efforts aim to fully exploit its synthetic utility and explore new applications that could benefit human health and agriculture alike.
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